methyl 4-methyl-2-(thiophen-2-ylformamido)pentanoate
Overview
Description
Methyl 4-methyl-2-(thiophen-2-ylformamido)pentanoate is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-(thiophen-2-ylformamido)pentanoate typically involves the condensation of a thiophene derivative with a formamide and a pentanoate ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the reaction parameters and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(thiophen-2-ylformamido)pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
Methyl 4-methyl-2-(thiophen-2-ylformamido)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-(thiophen-2-ylformamido)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring structure and have similar chemical properties.
Formamido derivatives: These compounds contain the formamido group and can undergo similar reactions.
Uniqueness
Methyl 4-methyl-2-(thiophen-2-ylformamido)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-methyl-2-(thiophene-2-carbonylamino)pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)7-9(12(15)16-3)13-11(14)10-5-4-6-17-10/h4-6,8-9H,7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDIQGCQYGTOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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